molecular formula C13H20ClNO4 B2664320 Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride CAS No. 16226-24-7

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

Cat. No.: B2664320
CAS No.: 16226-24-7
M. Wt: 289.76
InChI Key: HGFYOLQSWMFANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO4. It is a derivative of propanoic acid and features an amino group and two methoxy groups attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl chloroformate in the presence of a base, followed by reduction and hydrolysis steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride

Uniqueness

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications .

Properties

IUPAC Name

ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFYOLQSWMFANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of cyano-(3,4-dimethoxy-phenyl)-acetic acid ethyl ester (18.1 g, 72.6 mmol) in ethanol (100 mL) was added 10% palladium on activated carbon (3.6 g) and concentrated hydrogen chloride solution (6.6 mL). The reaction mixture was hydrogenated at 50 psi for 15 hrs. The mixture was filtered through a Celite® pad and the pad was washed with ethanol (500 mL). The filtrate was collected and concentrated in vacuo to afford 3-amino-2-(3,4-dimethoxy-phenyl)-propionic acid ethyl ester hydrochloride (15 g, 82% yield) as a white solid.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.